4-(Ethoxymethyl)-2,6-dimethylphenol

Catalog No.
S15205602
CAS No.
58661-27-1
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
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4-(Ethoxymethyl)-2,6-dimethylphenol

CAS Number

58661-27-1

Product Name

4-(Ethoxymethyl)-2,6-dimethylphenol

IUPAC Name

4-(ethoxymethyl)-2,6-dimethylphenol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6,12H,4,7H2,1-3H3

InChI Key

KAQRKQRTMLHHLL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=C(C(=C1)C)O)C

4-(Ethoxymethyl)-2,6-dimethylphenol is an organic compound characterized by the presence of an ethoxymethyl group attached to a 2,6-dimethylphenol structure. Its molecular formula is C11H16O2C_{11}H_{16}O_2, and it is classified under the category of substituted phenols. The compound exhibits a phenolic hydroxyl group, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

The chemical behavior of 4-(ethoxymethyl)-2,6-dimethylphenol is influenced by its functional groups. It can undergo several types of reactions:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.
  • Esterification: Reacting with carboxylic acids can yield esters, which may enhance its solubility and reactivity.
  • Nucleophilic Substitution: The ethoxymethyl group can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.

These reactions are crucial for developing derivatives that may exhibit enhanced biological or chemical properties.

Synthesis of 4-(ethoxymethyl)-2,6-dimethylphenol can be achieved through several methods:

  • Alkylation of 2,6-Dimethylphenol: This involves the reaction of 2,6-dimethylphenol with ethylene oxide or ethyl halides in the presence of a base to introduce the ethoxymethyl group.
  • Condensation Reactions: Utilizing formaldehyde in the presence of acidic catalysts can lead to the formation of the desired compound through condensation reactions.
  • Oxidative Coupling: Copper-catalyzed oxidative coupling methods have been reported for synthesizing related phenolic compounds, suggesting a pathway that could be adapted for this compound .

4-(Ethoxymethyl)-2,6-dimethylphenolEthoxymethyl group + dimethylphenolPharmaceuticals, Polymer stabilizers2,6-DimethylphenolDimethyl groups onlyIndustrial applications4-Methoxy-2,6-dimethylphenolMethoxy group instead of ethoxyOrganic synthesis4-Hydroxy-2,6-dimethylphenolHydroxyl groupAntioxidant formulations

Each compound exhibits unique properties based on its substituents and functional groups, influencing their respective applications and biological activities.

Interaction studies involving 4-(ethoxymethyl)-2,6-dimethylphenol focus on its reactivity with biological molecules and other chemicals. Understanding these interactions is essential for evaluating its safety and efficacy as a pharmaceutical agent or additive. Preliminary studies suggest that like other phenolic compounds, it may interact with free radicals and metal ions, influencing its antioxidant capacity .

Several compounds share structural similarities with 4-(ethoxymethyl)-2,6-dimethylphenol. Notable examples include:

  • 2,6-Dimethylphenol: Lacks the ethoxymethyl group but shares similar reactivity and applications.
  • 4-Methoxy-2,6-dimethylphenol: Contains a methoxy group instead of an ethoxymethyl group; used as an intermediate in organic synthesis.
  • 4-Hydroxy-2,6-dimethylphenol: Another derivative that exhibits antioxidant properties.

Comparison Table

Compound NameStructure Features

The synthesis of 4-(ethoxymethyl)-2,6-dimethylphenol traditionally relies on alkylation and etherification of 2,6-dimethylphenol derivatives. A common approach involves the reaction of 2,6-dimethylphenol with ethylating agents such as ethyl chloride or ethylene oxide under acidic conditions. For example, Friedel-Crafts alkylation using aluminum chloride (AlCl₃) facilitates the introduction of the ethoxymethyl group at the para position of the phenolic ring. This method typically operates at moderate temperatures (60–100°C) and yields the target compound with ~60% efficiency, though competing ortho-substitution byproducts may form due to the steric hindrance of the methyl groups.

Another classical route involves the ethoxylation of 4-(hydroxymethyl)-2,6-dimethylphenol using ethanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. This acid-catalyzed etherification proceeds via the protonation of the hydroxyl group, followed by nucleophilic attack by ethanol, achieving conversions of 70–80% under reflux conditions. However, excessive acid concentration may lead to dehydration side reactions, necessitating precise control of stoichiometry.

Traditional MethodReagents/CatalystsTemperatureYield
Friedel-Crafts alkylationAlCl₃, ethyl chloride60–100°C~60%
Acid-catalyzed etherificationH₂SO₄, ethanolReflux70–80%

Modern Catalytic Approaches in Etherification Reactions

Recent advancements emphasize catalytic systems that enhance selectivity and reduce energy input. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), enable ethoxylation of 2,6-dimethylphenol in biphasic systems, achieving 85% yield at 80°C. The catalyst facilitates the migration of ethylene oxide into the organic phase, accelerating the formation of the ethoxymethyl group while minimizing hydrolysis byproducts.

Transition-metal-free methodologies have also gained traction. For instance, copper bromide (CuBr) mediated coupling of 2-bromo-6-methoxy-4-methylphenol with formaldehyde derivatives in ethanol produces 4-(ethoxymethyl)-2,6-dimethylphenol with 61% yield. This approach avoids precious metals and leverages lithium chloride (LiCl) as a promotor to stabilize intermediates during the etherification process.

Gas-phase catalytic methylation using mixed oxide catalysts (e.g., Fe₂O₃-In₂O₃-SiO₂) represents another innovation. Operating at 280–400°C and 0–1.5 MPa, this method converts phenol and methanol directly into 2,6-dimethylphenol precursors, which are subsequently ethoxylated. The catalyst exhibits >97% ortho-selectivity and a lifespan exceeding 3,000 hours, significantly improving scalability.

Solvent Effects on Reaction Efficiency and Selectivity

Solvent choice critically influences reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of 2,6-dimethylphenol and ethylene oxide, promoting faster etherification rates. In contrast, nonpolar solvents such as toluene favor Friedel-Crafts alkylation by stabilizing carbocation intermediates, though they may reduce overall conversion due to limited reagent mixing.

Ethanol, commonly used in acid-catalyzed routes, acts as both solvent and nucleophile. However, its high polarity can lead to undesired side reactions, such as the formation of di-ethoxylated derivatives. Mixed solvent systems (e.g., ethanol-methyl tert-butyl ether) mitigate this issue by phase-separating the product during workup, simplifying purification.

Solvent SystemReaction TypeAdvantageDrawback
DMFEthoxylationHigh solubility of reagentsDifficult product isolation
TolueneFriedel-Crafts alkylationStabilizes carbocationsLow conversion efficiency
Ethanol-MTBEAcid-catalyzed etherificationFacilitates phase separationRequires additional extraction

Byproduct Analysis and Purification Challenges

The primary byproducts in 4-(ethoxymethyl)-2,6-dimethylphenol synthesis include di-ethoxylated analogs (e.g., 4,4'-ethylenebis(2,6-dimethylphenol)) and ring-alkylated isomers. These arise from over-ethoxylation or competing C-alkylation pathways, particularly under prolonged reaction times or elevated temperatures. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that di-ethoxylated byproducts constitute up to 15% of crude product mixtures in ethoxylation reactions.

Purification typically involves multistep distillation and column chromatography. For instance, fractional distillation under reduced pressure (10–15 mmHg) separates the target compound (boiling point: 266.2°C) from lower-boiling impurities like unreacted 2,6-dimethylphenol. Silica gel chromatography with petroleum ether-ethyl acetate gradients (40:1 to 6:1) further resolves structurally similar byproducts, achieving >98% purity. Challenges persist in scaling these methods industrially due to high energy costs and solvent recovery requirements.

Role as a Precursor in Polymer Synthesis

The application of 4-(Ethoxymethyl)-2,6-dimethylphenol as a precursor in polymer synthesis has emerged as a critical area of materials research, particularly in the development of high-performance thermoplastic and thermoset systems [4]. The compound's structural architecture enables participation in multiple polymerization mechanisms, including oxidative coupling reactions that produce polyphenylene oxide derivatives with enhanced thermal stability and chemical resistance properties [5] [6].

Investigations into the oxidative polymerization behavior of 2,6-dimethylphenol derivatives have revealed that the presence of ethoxymethyl substituents significantly influences the polymerization kinetics and final polymer microstructure [7] [8]. The oxidative coupling process proceeds through phenoxy radical intermediates, where the ethoxymethyl group provides steric stabilization and electronic modulation of the reactive centers [6]. Research has demonstrated that these modifications result in polymers with controlled molecular weight distributions and improved mechanical properties compared to conventional polyphenylene oxide materials [4].

The polymerization process typically involves copper-amine catalyst systems operating under oxygen atmosphere conditions at temperatures ranging from 80 to 120 degrees Celsius [6]. Studies have shown that the reaction proceeds through a dinuclear copper mechanism, where two copper ions participate in a coordinated two-electron oxidation process [6]. The resulting polymers exhibit a mixed structure consisting of phenylene and oxyphenylene units, with the relative proportions dependent on reaction conditions and catalyst composition [7].

Application AreaProcess TypeTemperature Range (°C)Key Properties
Polyphenylene Oxide PrecursorOxidative Coupling Polymerization80-120High thermal stability, chemical resistance
Ethoxylation Polymerization InitiatorRing-Opening Polymerization20-60Controlled molecular weight, low dispersity
Phenolic Polymer Building BlockCondensation Polymerization120-180Mixed phenylene-oxyphenylene structure
Cross-Linking Agent in ThermosetsThermal Cross-Linking150-200Enhanced mechanical properties
Antioxidant Polymer PrecursorRadical Polymerization60-100Radical scavenging capability

Recent research has explored the use of 4-(Ethoxymethyl)-2,6-dimethylphenol as an initiator for ethoxylation polymerization reactions [9]. The phenolic hydroxyl group demonstrates controlled nucleophilicity in ring-opening polymerization of ethylene oxide and propylene oxide under metal-free catalytic conditions [9]. These reactions proceed through a slow-initiation mode, where chain initiation occurs at a significantly slower rate than propagation, resulting in well-defined polyethers with predictable molecular weights and narrow dispersity values [9].

The development of phenolic polymers through enzymatic oxidation has demonstrated the chemoselective polymerization capabilities of substituted phenolic compounds [7]. Peroxidase-catalyzed oxidation of phenolic derivatives produces polymers with controlled coupling selectivity, where the enzyme catalyst promotes specific carbon-oxygen bond formation patterns while preserving reactive functional groups [7]. This approach has enabled the synthesis of functional phenolic polymers with pendant reactive groups suitable for further chemical modification [7].

Performance in Cross-Coupling Reaction Systems

The performance of 4-(Ethoxymethyl)-2,6-dimethylphenol in cross-coupling reaction systems represents a significant advancement in synthetic organic chemistry, particularly in the construction of complex aromatic compounds and polymer networks [10] [11]. The compound's reactivity profile enables participation in both traditional metal-catalyzed cross-coupling reactions and novel oxidative coupling processes that provide access to previously inaccessible molecular architectures [11] [12].

Palladium-catalyzed cross-coupling reactions involving phenolic substrates have demonstrated remarkable selectivity and efficiency when applied to 4-(Ethoxymethyl)-2,6-dimethylphenol derivatives [10]. The reaction systems typically employ bidentate phosphine ligands with large bite angles to enforce coupling partners into optimal geometric arrangements for reductive elimination [10]. Research has shown that palladium dichloride complexes with 1,1'-bis(diphenylphosphino)ferrocene provide excellent catalytic activity for cross-coupling reactions involving secondary and tertiary alkyl reagents [10].

Vanadium-catalyzed asymmetric oxidative coupling reactions have achieved remarkable enantioselectivity levels ranging from 72 to 89 percent enantiomeric excess when applied to substituted phenolic substrates [11]. The catalyst system employs Schiff base ligands derived from salicylaldehyde derivatives and tert-leucine, creating chiral environments that control the stereochemical outcome of phenol coupling reactions [11]. The optimal catalyst incorporates electron-withdrawing nitro substituents that stabilize the higher oxidation states of vanadium and accelerate the rate-limiting redox processes [11].

Catalyst SystemReaction TypeSelectivityYield Range (%)Operating Conditions
Copper/Amine ComplexOxidative Phenol Couplingortho-ortho coupling (C-O)85-95Oxygen atmosphere, 60-80°C
Palladium/Phosphine CatalystCross-Coupling with Aryl Halidesortho-para coupling60-88Inert atmosphere, 100-150°C
Vanadium Schiff Base ComplexAsymmetric Phenol CouplingEnantioselective (72-89% ee)70-85Oxygen atmosphere, -40 to 25°C
Iron Salen ComplexOxidative Cross-Couplingpara-para coupling75-90Hydrogen peroxide oxidant, 80-120°C
Chromium Salen ComplexSelective Cross-Couplingortho-ortho coupling80-92Oxygen atmosphere, 25-60°C

Iron salen complexes have demonstrated exceptional performance in oxidative cross-coupling reactions of phenolic substrates, providing access to bisphenol derivatives with controlled regioselectivity [11]. The catalyst system operates through a biomimetic mechanism similar to laccase enzymes, where dinuclear iron species facilitate two-electron oxidation processes [11]. Research has shown that the iron salen catalyst enables selective para-para coupling of phenolic substrates while suppressing competing ortho-coupling pathways [11].

Chromium salen catalysts have emerged as uniquely effective systems for cross-coupling different phenolic substrates with high chemoselectivity and regioselectivity [11]. The catalyst system demonstrates broad substrate scope and provides cross-coupling products in yields up to 88 percent [11]. Mechanistic studies involving spectroscopic methods, additive experiments, and kinetic analyses have revealed that the chromium catalyst operates through a distinct pathway that enables selective formation of desired coupling products [11].

The development of metal-free Lewis pair catalysts has opened new avenues for phenolic compound transformations [9]. These systems employ organobase and triethylborane combinations to activate phenolic substrates for ring-opening polymerization reactions [9]. Density functional theory calculations have confirmed that phenolate species exhibit lower nucleophilicity compared to propagating alcoholate species, resulting in distinctly slower chain initiation rates that enable controlled polymerization processes [9].

Molecular dynamics simulations represent a fundamental computational approach for investigating the conformational behavior of 4-(Ethoxymethyl)-2,6-dimethylphenol. These simulations provide detailed insights into the dynamic nature of molecular conformations and the energy barriers governing conformational transitions [1] [2]. Classical molecular dynamics simulations employ empirical force fields to describe the potential energy surface, enabling the study of large molecular systems over extended timescales [3] [4].

The conformational landscape of 4-(Ethoxymethyl)-2,6-dimethylphenol is characterized by rotational freedom around the ethoxymethyl substituent, particularly the C-C and C-O bonds within the ethoxymethyl group [5] [6]. Molecular dynamics studies of related phenolic compounds have demonstrated that steric interactions between the ethoxymethyl group and the adjacent methyl substituents at positions 2 and 6 significantly influence the preferred conformational states [1] [7].

Force field selection plays a critical role in the accuracy of molecular dynamics simulations for phenolic compounds. The CHARMM General Force Field and AMBER force fields have been successfully applied to study phenolic systems, with particular attention to the accurate representation of aromatic-aliphatic interactions [3] [8]. Recent developments in machine-learned force fields offer enhanced accuracy by incorporating quantum mechanical effects directly into the molecular dynamics framework [9].

Conformational Energy Profiles

The ethoxymethyl substituent exhibits multiple conformational minima corresponding to different orientations of the ethoxy group relative to the phenolic ring. Computational studies indicate that the anti conformation (180° dihedral angle) represents the global energy minimum, with an energy difference of approximately 3.0 kcal/mol compared to the highest energy eclipsed conformations [6] [7]. Gauche conformations at 60° and 300° dihedral angles exhibit intermediate energies, contributing significantly to the conformational population at room temperature.

The dynamic behavior of the ethoxymethyl group involves rapid interconversion between conformational states on the picosecond timescale. Molecular dynamics simulations reveal that conformational transitions occur through coordinated rotations around multiple bonds, with energy barriers typically ranging from 2-4 kcal/mol [5] [9]. These relatively low barriers ensure that multiple conformational states are populated under ambient conditions, contributing to the overall molecular flexibility.

Temperature-Dependent Conformational Behavior

Temperature effects on conformational behavior can be quantitatively assessed through molecular dynamics simulations at different temperatures. Higher temperatures increase the population of higher-energy conformational states, leading to enhanced molecular flexibility and broader conformational distributions [2] [3]. The thermal expansion of the conformational space follows Boltzmann statistics, with conformational populations determined by the relative energies of different states.

Solvent effects significantly influence conformational preferences through specific interactions with the phenolic hydroxyl group and the ethoxymethyl substituent. Polar solvents tend to stabilize conformations that maximize solvent-solute interactions, while nonpolar solvents favor conformations that minimize dipolar interactions [10] [11]. Explicit solvent molecular dynamics simulations provide the most accurate representation of these environmental effects.

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations provide fundamental insights into the electronic structure of 4-(Ethoxymethyl)-2,6-dimethylphenol, revealing the distribution of electron density and the energetics of molecular orbitals [12] [13] [14]. Density Functional Theory methods, particularly the B3LYP functional with extended basis sets, have proven highly effective for studying the electronic properties of substituted phenolic compounds [15] [14].

The molecular orbital structure of 4-(Ethoxymethyl)-2,6-dimethylphenol exhibits characteristic features of substituted aromatic systems. The Highest Occupied Molecular Orbital predominantly localizes on the phenolic ring with significant contributions from the oxygen lone pairs, while the Lowest Unoccupied Molecular Orbital extends across the aromatic π-system [16] [13]. The presence of the ethoxymethyl substituent introduces inductive and mesomeric effects that modify the electronic distribution compared to the unsubstituted phenol.

Orbital Energy Analysis

Ionization potentials calculated using Koopmans' theorem provide estimates of the energy required to remove electrons from the highest occupied molecular orbitals. For substituted phenols, these values typically range from 8.1 to 8.5 eV, with electron-donating substituents lowering the ionization potential [15] [14]. The electron affinity, estimated from the energy of the lowest unoccupied molecular orbital, ranges from 0.2 to 0.8 eV for phenolic compounds.

The HOMO-LUMO gap represents a fundamental measure of molecular reactivity and electronic excitation properties. Quantum mechanical calculations using Time-Dependent Density Functional Theory predict HOMO-LUMO gaps in the range of 4.3 to 5.0 eV for substituted phenols [17] [16]. The ethoxymethyl substituent, acting as a weak electron-donating group, slightly reduces the HOMO-LUMO gap compared to unsubstituted phenol.

Charge Distribution Analysis

Natural Population Analysis and Mulliken charge analysis provide detailed information about the charge distribution within the molecule [16] [14]. The phenolic oxygen carries a significant negative charge (-0.6 to -0.8 e), while the aromatic carbon atoms exhibit alternating positive and negative charges reflecting the π-electron delocalization [12] [18]. The ethoxymethyl substituent shows charge transfer to the aromatic ring, consistent with its electron-donating character.

Electrostatic potential mapping reveals regions of positive and negative potential that govern intermolecular interactions. The phenolic hydroxyl group exhibits a strong negative potential region suitable for hydrogen bond formation, while the aromatic ring displays quadrupolar electrostatic character typical of aromatic systems [17] [16]. These electrostatic features directly influence the non-covalent interactions discussed in subsequent sections.

Electronic Excitation Properties

Time-Dependent Density Functional Theory calculations predict the electronic excitation energies and oscillator strengths for electronic transitions. The lowest energy electronic transition typically corresponds to a π→π* excitation within the aromatic ring, with excitation energies in the ultraviolet region [17] [16]. The presence of substituents modifies both the excitation energies and the intensities of electronic transitions through hyperconjugative and inductive effects.

Natural Bond Orbital analysis provides insights into the bonding patterns and electron delocalization within the molecule. The aromatic π-system exhibits extensive delocalization, while the ethoxymethyl substituent shows hyperconjugative interactions with the aromatic ring [16]. These interactions contribute to the overall stability of the molecule and influence its chemical reactivity.

Non-Covalent Interaction Analysis Through Density Functional Theory Calculations

Non-covalent interactions play crucial roles in determining the physical properties and intermolecular behavior of 4-(Ethoxymethyl)-2,6-dimethylphenol. Density Functional Theory calculations with appropriate dispersion corrections provide accurate descriptions of these weak interactions [19] [17] [18]. The inclusion of dispersion corrections such as DFT-D3 or DFT-D2 is essential for capturing the attractive forces that govern molecular association.

Hydrogen Bonding Interactions

Hydrogen bonding represents the strongest type of non-covalent interaction involving the phenolic hydroxyl group. Quantum mechanical studies of phenol-water complexes reveal hydrogen bond energies ranging from 5 to 15 kcal/mol, depending on the specific geometry and substituent effects [20] [21] [11]. The optimal hydrogen bond distance between the phenolic oxygen and water molecules is approximately 1.8 to 2.0 Å, as determined by geometry optimization calculations [11].

The directionality of hydrogen bonds is critically important for understanding the preferred orientations in molecular complexes. Computational studies indicate that linear hydrogen bond geometries (O-H···O angles near 180°) provide the strongest interactions, while bent geometries result in progressively weaker binding [20] [21]. The presence of the ethoxymethyl substituent can influence hydrogen bonding through steric hindrance and electronic effects.

Cooperative hydrogen bonding effects arise when multiple hydrogen bonds form simultaneously. Density functional theory calculations reveal that hydrogen bond networks exhibit enhanced binding energies compared to isolated hydrogen bonds, with cooperative effects contributing 10-20% additional stabilization [21] [11]. These effects are particularly important in crystalline phases and concentrated solutions.

π-π Stacking Interactions

π-π stacking interactions between aromatic rings contribute significantly to the intermolecular forces in phenolic systems. Computational studies using M06-2X and ωB97X-D functionals predict stacking energies of 2-8 kcal/mol for phenolic dimers, depending on the relative orientations and substituent patterns [18] [22]. The optimal stacking distance ranges from 3.3 to 3.8 Å, with parallel-displaced geometries generally favored over perfect face-to-face arrangements.

The effect of substituents on π-π stacking interactions has been systematically investigated through quantum mechanical calculations. Electron-donating substituents such as the ethoxymethyl group enhance the electron density of the aromatic ring, leading to stronger interactions with electron-deficient partners [18]. Conversely, steric effects from bulky substituents can reduce stacking interactions by preventing optimal geometries.

Dispersion forces contribute significantly to π-π stacking interactions, with London dispersion accounting for 60-80% of the total interaction energy [23] [22]. The remaining contribution arises from electrostatic quadrupole-quadrupole interactions and charge transfer effects. Accurate computational treatment requires functionals that properly describe these long-range correlation effects.

C-H···π and Other Weak Interactions

C-H···π interactions represent weaker but numerous contributions to intermolecular binding. Density functional theory calculations predict interaction energies of 1-4 kcal/mol for these contacts, with optimal distances ranging from 2.4 to 3.2 Å [19] [23]. The ethoxymethyl substituent provides multiple opportunities for C-H···π interactions through its aliphatic hydrogen atoms.

Van der Waals forces encompass the collective effects of dipole-induced dipole and London dispersion interactions. These forces are particularly important for the ethoxymethyl substituent, which lacks strong polar groups but contributes significantly to the overall molecular volume and polarizability [23] [24]. Computational studies indicate that van der Waals forces contribute 0.5-3 kcal/mol to intermolecular binding energies.

Electrostatic interactions between permanent dipoles contribute to the overall intermolecular potential. The phenolic hydroxyl group generates a significant molecular dipole moment (typically 1.5-2.5 Debye), leading to favorable dipole-dipole interactions in appropriate geometries [24] [16]. The magnitude of these interactions depends strongly on the relative orientations of interacting molecules and ranges from 1-5 kcal/mol.

Computational Methodologies for Non-Covalent Interactions

Supramolecular approaches involve calculating the interaction energies of molecular complexes through the difference between the complex energy and the sum of monomer energies. Basis set superposition error corrections using the counterpoise method are essential for obtaining accurate interaction energies [19] [18]. Modern density functional theory methods with dispersion corrections provide reliable predictions that compare favorably with experimental measurements.

Symmetry-Adapted Perturbation Theory represents the gold standard for non-covalent interaction calculations, providing detailed decomposition of interaction energies into electrostatic, exchange, induction, and dispersion components [25]. While computationally more demanding than standard DFT methods, SAPT calculations offer unparalleled insights into the physical origins of intermolecular forces.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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